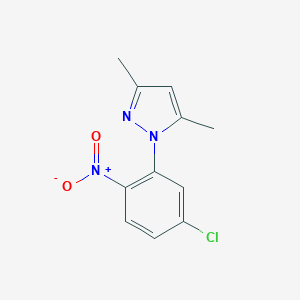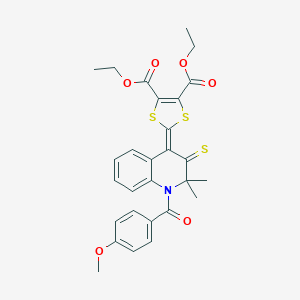![molecular formula C22H17BrN2O4 B417007 2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL](/img/structure/B417007.png)
2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL is a complex organic compound that features a benzooxazole ring, a bromine atom, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL typically involves multiple steps, starting with the preparation of the benzooxazole ring The benzooxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the desired chemical transformations efficiently.
化学反応の分析
Types of Reactions
2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL involves its interaction with molecular targets and pathways. The benzooxazole ring and other functional groups enable the compound to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
- 5-Benzooxazol-2-yl-2-methoxy-phenylamine
- 5-(5-Methoxy-benzooxazol-2-yl)-2-methyl-phenylamine
Uniqueness
Compared to similar compounds, 2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL is unique due to the presence of the bromine atom and the specific arrangement of methoxy groups
特性
分子式 |
C22H17BrN2O4 |
|---|---|
分子量 |
453.3g/mol |
IUPAC名 |
2-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]iminomethyl]-4-bromo-6-methoxyphenol |
InChI |
InChI=1S/C22H17BrN2O4/c1-27-18-8-7-13(22-25-16-5-3-4-6-19(16)29-22)10-17(18)24-12-14-9-15(23)11-20(28-2)21(14)26/h3-12,26H,1-2H3 |
InChIキー |
IWVZPBHTBPZUTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N=CC4=C(C(=CC(=C4)Br)OC)O |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N=CC4=C(C(=CC(=C4)Br)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-chlorophenyl)-2-[2-(4-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B416926.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B416930.png)

![2-Bromobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B416933.png)
![3-{[(E)-(2-bromophenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B416934.png)
![2-[2-(2-bromophenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B416936.png)
![3-[(3,4-dichlorobenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B416937.png)
![Dimethyl 2-[1-(4-fluorobenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B416938.png)

![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B416942.png)
![4,5-DIETHYL 2-[1-(4-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B416944.png)

